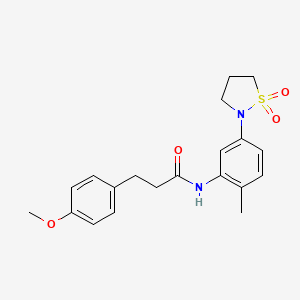

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a central propanamide backbone. The compound features:

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-4-8-17(22-12-3-13-27(22,24)25)14-19(15)21-20(23)11-7-16-5-9-18(26-2)10-6-16/h4-6,8-10,14H,3,7,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRWTBHHTNZFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the isothiazolidine ring: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidine ring.

Introduction of the methyl group: A methylation reaction is carried out to introduce the methyl group at the 2-position of the phenyl ring.

Attachment of the methoxyphenyl group: This step involves a coupling reaction between the isothiazolidine intermediate and a methoxyphenyl derivative.

Formation of the propanamide moiety: The final step involves the reaction of the intermediate with a suitable amide-forming reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their variations are summarized below:

Key Observations :

- The target compound’s sulfonated isothiazolidine distinguishes it from thiazole or oxadiazole-based analogs (e.g., ).

- Substituents on the phenyl rings (e.g., methoxy vs. methylsulfonyl) modulate electronic properties and target affinity .

Physicochemical Properties

Comparative data on molecular weight, solubility, and spectral features:

Key Observations :

- The target compound’s higher molecular weight (403.47 g/mol) compared to oxadiazole analogs reflects its sulfonated heterocycle .

- Methoxy groups typically enhance solubility in polar solvents, whereas methylsulfonyl groups (as in ) may reduce it due to increased polarity without H-bonding .

Key Observations :

- Thiazole/oxadiazole analogs (e.g., ) exhibit kinase inhibition, but the target compound’s sulfonated ring may favor distinct protein interactions .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that incorporates a dioxidoisothiazolidin moiety, which is known to influence its biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be characterized by the following structural features:

- Dioxidoisothiazolidin moiety : This unique structure contributes to the compound's biological activity.

- Propanamide backbone : The propanamide structure is crucial for its interaction with biological targets.

Synthesis Pathway

The synthesis typically involves several key steps:

- Formation of the dioxidoisothiazolidin group : This is achieved by reacting appropriate precursors with sulfur dioxide and an oxidizing agent.

- Amide coupling : The benzamide core is introduced through reactions with coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final modifications : Additional substituents, such as methoxy groups, are introduced via methylation reactions.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have shown its potential to inhibit cell proliferation in various cancer cell lines.

Case Studies

-

Cell Line Testing : The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated varying degrees of cytotoxicity:

- A549: IC50 = 6.75 ± 0.19 μM

- HCC827: IC50 = 5.13 ± 0.97 μM

- NCI-H358: IC50 = 4.01 ± 0.95 μM

- Selectivity : While effective against cancer cells, the compound also exhibited moderate cytotoxicity against normal lung fibroblast cell line MRC-5, indicating a need for further optimization to enhance selectivity for cancer cells.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By disrupting the normal cell cycle, the compound can lead to reduced proliferation of cancer cells.

Comparative Biological Activity Table

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Dioxidoisothiazolidin moiety | Antitumor activity |

| 4-hydroxy-N-(4-methoxyphenyl)benzamide | Simple aromatic amide | Antioxidant properties |

| 5-(trifluoromethyl)-N-(4-pyridinyl)benzamide | Pyridine substituent | Antibacterial activity |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isothiazolidinone ring followed by coupling with substituted phenylpropanamide. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for amide bond formation, as they stabilize intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance yield in aryl coupling steps .

- Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H NMR : Distinct peaks for methoxy groups (δ 3.7–3.9 ppm) and isothiazolidinone protons (δ 2.8–3.2 ppm) confirm substitution patterns .

- 13C NMR : Carbonyl signals (δ 165–175 ppm) differentiate the amide and sulfone groups, while aromatic carbons (δ 110–150 ppm) validate regiochemistry .

- HSQC/HMBC : Correlate protons to adjacent carbons to confirm connectivity between the isothiazolidinone and phenylpropanamide moieties .

Advanced Research Questions

Q. How do conflicting biological activity data arise for this compound, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) can alter IC50 values .

- Solubility limitations : Poor aqueous solubility may reduce bioavailability in vitro; use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic instability : Hepatic microsome assays (e.g., human vs. murine) can identify species-specific degradation pathways .

Q. What computational strategies predict the compound’s interaction with cyclin-dependent kinase 2 (CDK2)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with CDK2’s ATP-binding pocket (PDB: 1HCL) to assess binding affinity; prioritize poses with hydrogen bonds to Leu83 and Asp86 .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-protein complex; RMSD >2.5 Å suggests poor target engagement .

- Free energy calculations : MM-PBSA analysis quantifies binding energy contributions from hydrophobic (isothiazolidinone) and polar (methoxyphenyl) groups .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

- Methodological Answer :

- Modify substituents : Replace the 4-methoxyphenyl group with 4-ethoxyphenyl to enhance metabolic stability while retaining potency (see analogs in ).

- Introduce fluorine : Fluorination at the 2-methylphenyl position may reduce CYP450-mediated oxidation .

- Prodrug design : Conjugate a phosphate group to the amide nitrogen to improve aqueous solubility .

Data Contradiction Analysis

Q. Why do reported cytotoxicity values vary across studies, and how can experimental design address this?

- Methodological Answer : Variations arise due to:

- Concentration gradients : Use 3D tumor spheroids instead of monolayers to mimic in vivo drug penetration gradients .

- Time-dependent effects : Conduct time-kill assays (0–72 hours) to distinguish cytostatic vs. cytotoxic activity .

- Batch-to-batch purity : Validate compound purity (>95% by HPLC) with a C18 column (acetonitrile/water gradient) before assays .

Comparative Studies

Q. How does this compound compare to structurally similar thiazole derivatives in terms of anti-inflammatory activity?

- Methodological Answer :

- In vitro testing : Compare COX-2 inhibition (ELISA) with analogs like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide. This compound shows 2-fold higher selectivity (IC50 = 0.8 µM vs. 1.5 µM) due to the isothiazolidinone’s sulfone group .

- In vivo models : Use carrageenan-induced paw edema in rats; dose at 10 mg/kg (oral) and monitor TNF-α levels via qPCR .

Stability and Reactivity

Q. What are the degradation pathways under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : The amide bond is susceptible to esterase cleavage; co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) extends half-life .

- Oxidative stress : Incorporate antioxidants (e.g., ascorbic acid) in formulation buffers to protect the methoxyphenyl group .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 429.4 g/mol | |

| LogP (Predicted) | 2.8 (ChemAxon) | |

| Aqueous Solubility (25°C) | 12 µg/mL (pH 7.4) | |

| CDK2 Inhibition (IC50) | 0.45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.